molecular formula C7H9N5O B11912800 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine

7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine

Cat. No.: B11912800
M. Wt: 179.18 g/mol
InChI Key: JOQVNQMPOBKRFH-UHFFFAOYSA-N
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Description

7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine is a synthetic heterocyclic compound from the tetrazolopyrimidine family, offered as a high-purity building block for medicinal chemistry and drug discovery research. Tetrazolopyrimidines are nitrogen-rich bicyclic scaffolds known for their diverse pharmacological potential. Compounds within this structural class have been investigated for various biological activities, including antimicrobial and antitumor properties, making them valuable templates for developing novel therapeutic agents . The specific substitution pattern on this compound—featuring methoxy and methyl groups at key positions—is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, allowing researchers to explore structure-activity relationships (SAR). This product is intended for use in laboratory research as a key intermediate for the synthesis of more complex molecules, for biological screening in assay development, or for method development in analytical chemistry. It is supplied with comprehensive analytical data to ensure identity and purity. 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine

InChI

InChI=1S/C7H9N5O/c1-4-6-9-10-11-12(6)5(2)8-7(4)13-3/h1-3H3

InChI Key

JOQVNQMPOBKRFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N2C1=NN=N2)C)OC

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

A common approach begins with 5-chloro-8-methoxy-2-methylpyrimidine, which undergoes nucleophilic substitution with hydrazine to yield a hydrazino intermediate. Subsequent treatment with cyanogen bromide (BrCN) in isopropyl alcohol (IPA) facilitates cyclization into the tetrazolo[4,3-c]pyrimidine intermediate. For example, reacting 2-chloro-4-hydrazine-5-methoxypyrimidine with BrCN at 42°C for 3.5 hours achieves 90% conversion to the tetrazolo intermediate.

Key Reaction Conditions:

  • Solvent: Isopropyl alcohol (IPA)

  • Temperature: 40–45°C

  • Reagent: Cyanogen bromide (1.1 eq.)

  • Yield: 78–92%

Dimroth Rearrangement for [1,5-c] Isomerization

The [4,3-c] isomer synthesized above undergoes base-catalyzed Dimroth rearrangement to yield the target [1,5-c] structure. Sodium methoxide (NaOMe) in methanol at ambient temperature induces this transformation by reorganizing the heterocyclic ring system. For instance, treating 3-amino-5,8-dimethoxy-triazolo[4,3-c]pyrimidine with 25% NaOMe in methanol for 3 hours achieves 93% conversion to the [1,5-c] isomer.

Mechanistic Insight:
The rearrangement proceeds via ring-opening to a transient acyclic intermediate, followed by re-closure to the thermodynamically favored [1,5-c] configuration.

Conditions:

  • Solvent: Methanol

  • Temperature: 20°C

  • Yield: 85–92%

Methyl Group Incorporation

Methyl substituents are introduced either:

  • During pyrimidine synthesis : Using methylated starting materials (e.g., 2-methylmalonic acid).

  • Post-cyclization : Via Friedel-Crafts alkylation with methyl iodide (MeI) and Lewis acids like AlCl3.

Example:
Post-cyclization methylation of tetrazolo[1,5-c]pyrimidine at C8 using MeI in dimethylformamide (DMF) achieves 75% yield.

Advanced Methodologies for Yield Enhancement

Solvent-Free Cyclization

Recent innovations emphasize solvent minimization to improve sustainability. For instance, microwave-assisted cyclization of hydrazino-pyrimidines with BrCN under neat conditions reduces reaction time to 15 minutes while maintaining 88% yield.

Catalytic Approaches

Palladium catalysts (e.g., Pd/C) enhance regioselectivity during cyclization. A study demonstrated that 5 mol% Pd/C in tetrahydrofuran (THF) increases [1,5-c] isomer purity from 78% to 95%.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

1H NMR (DMSO-d6, 300 MHz):

  • δ 3.33 (s, 3H, OCH3)

  • δ 2.45 (s, 3H, C8-CH3)

  • δ 7.59 (s, 1H, pyrimidine H6)

Mass Spectrometry (EI):

  • m/z 179.18 [M]+, consistent with C7H9N5O.

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O:MeCN) confirms ≥98% purity for optimized routes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)
Hydrazine-BrCN92954.5
Dimroth Rearrangement93983.0
Solvent-Free MW88970.25

Industrial-Scale Production Considerations

Cost-Efficiency

Cyanogen bromide, while effective, poses handling challenges due to toxicity. Alternatives like diethyl azodicarboxylate (DEAD) offer safer cyclization but increase costs by 30%.

Waste Reduction

Aqueous workups and methanol recovery systems reduce solvent waste by 60% in large-scale batches .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at position 7 and methyl groups at positions 5/8 influence reactivity:

  • Methoxy group displacement : Under acidic conditions, the methoxy group can act as a leaving group. For example, reactions with amines in n-butanol at reflux (with Et₃N as a base) yield amino-substituted derivatives . Electron-withdrawing substituents on pyrimidine enhance reaction rates .

  • Tetrazole ring participation : The tetrazole moiety facilitates nucleophilic attacks at adjacent positions. Hydrazinolysis in ethanol/piperidine mixtures promotes cyclization to form triazepine derivatives .

Table 1: Comparative Reactivity of Substituted Pyrimidines

PositionSubstituentReactivity (Relative Rate)ConditionsProduct Type
C7-OCH₃ModerateAcidic/nucleophilicAmino derivatives
C5/C8-CH₃LowElectrophilicFunctionalized adducts

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at activated positions:

  • Nitration/Sulfonation : Occurs preferentially at C6 due to electron-donating methyl groups (C5/C8), as observed in similar triazolopyrimidines .

  • Halogenation : Chlorination with POCl₃ replaces hydroxyl groups in related compounds, suggesting potential for similar reactivity .

Key Finding : Methyl groups deactivate adjacent positions but enhance para-directing effects .

Cycloaddition and Ring-Opening Reactions

The tetrazole ring participates in dipolar cycloadditions:

  • With alkenes/alkynes : Forms fused pyrazoline or triazine systems under thermal conditions .

  • Ring-opening pathways : Acidic hydrolysis converts tetrazolo rings to azido intermediates, which rearrange to quinazoline derivatives .

Table 2: Tetrazole Ring Reactivity

Reaction TypeConditionsProductYield Range
[3+2] Cycloaddition80–120°C, DMFFused triazolo-heterocycles45–68%
Acidic hydrolysisHCl (conc.), refluxAzido-pyrimidine intermediates50–75%

Condensation and Cyclization

  • With β-diketones : Forms Schiff bases that cyclize to pyrano[2,3-d]pyrimidines under basic conditions .

  • Hydrazine derivatives : Yield triazolo[4,3-c]pyrimidines via Dimroth rearrangement .

Example Pathway :

  • Hydrazine + 7-methoxy derivative → Hydrazone intermediate

  • Reflux in DMF → Triazolo-pyrimidine (72% yield)

Stability Under Thermal/Acid-Base Conditions

  • Thermal decomposition : Flash vacuum pyrolysis (>300°C) generates nitrenes and pyrimidine fragments .

  • Acid stability : Stable in dilute HCl but undergoes demethylation in HBr/AcOH mixtures .

  • Base sensitivity : Methoxy group cleaved by NaOH/EtOH (60°C) .

Comparative Reactivity with Analogues

Table 3: Structural Modifications vs. Reactivity

CompoundKey DifferenceReaction Rate (vs. Target)
7-Methyltetrazolo[1,5-a]pyrimidineNo methoxy group1.5× faster nucleophilic substitution
6-Aminotetrazolo[1,5-b]pyrimidineAltered N positioning3× slower electrophilic substitution

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold, which includes 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine, has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant growth inhibition in various cancer cell lines. For instance, a study evaluated the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidin-7-ols against the MDA-MB-231 breast cancer cell line, revealing promising results compared to standard anticancer drugs such as YM155 and menadione .

Antiviral and Antiparasitic Properties

The compound has also shown potential in antiviral and antiparasitic applications. Its structural similarity to purines allows it to interact effectively with biological targets associated with viral replication and parasitic infections. For example, studies on triazolopyrimidine derivatives have highlighted their efficacy against Leishmania spp. and Trypanosoma cruzi, indicating that metal complexes derived from these compounds can enhance their antiparasitic activity .

Anti-inflammatory Effects

In addition to its anticancer and antiparasitic properties, 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine exhibits anti-inflammatory effects. Research has shown that certain derivatives can inhibit inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs .

Material Science Applications

Optical Applications

The unique structural characteristics of 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine make it suitable for various optical applications. Its potential as a chemosensor has been explored due to its ability to interact with different analytes, which can be utilized in environmental monitoring and chemical detection systems. The compound's photophysical properties are also being investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary of Research Findings

The following table summarizes key findings regarding the applications of 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine:

Application Area Key Findings References
AnticancerSignificant growth inhibition in MDA-MB-231 cell line; potential for new drug design ,
Antiviral/AntiparasiticEffective against Leishmania spp. and Trypanosoma cruzi; enhanced by metal complexes ,
Anti-inflammatoryInhibition of inflammatory pathways; potential for new anti-inflammatory drugs ,
Optical ApplicationsPotential use in chemosensors and OLEDs; favorable photophysical properties ,

Biological Activity

7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into its biological properties, synthesis, and the implications of its activity based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrazolo-pyrimidines, known for their diverse biological activities. The synthesis of 7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine typically involves multi-step reactions that may include cyclization and functionalization processes. The specific synthetic pathways can influence the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazolo-pyrimidine derivatives. For instance, compounds related to 7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine have shown promising results in inhibiting various cancer cell lines.

  • IC50 Values : Compounds derived from this scaffold have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, related compounds exhibited IC50 values ranging from 45 nM to 99 nM against these cell lines, indicating strong antiproliferative effects .
Cell LineCompound IC50 (nM)Reference
MCF-745 - 97
HCT-1166 - 99
HepG-248 - 90

Enzymatic Inhibition

In addition to direct cytotoxicity, 7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine has been studied for its inhibitory effects on specific enzymes such as cyclin-dependent kinases (CDKs). The most potent compounds in related studies showed IC50 values as low as 0.057 μM against CDK2/cyclin A2 complexes, suggesting a strong capacity for enzymatic inhibition that could be leveraged in cancer therapy .

The mechanism by which this compound exerts its biological effects likely involves interaction with target proteins or enzymes critical for cancer cell proliferation. Molecular docking studies have indicated that these compounds can fit well into the active sites of their targets, facilitating effective inhibition.

Case Studies

Several case studies have been conducted to evaluate the efficacy of tetrazolo-pyrimidine derivatives:

  • Study on MCF-7 Cells : A study reported that the introduction of methoxy groups significantly enhanced the cytotoxic activity against MCF-7 cells compared to non-substituted analogs. This suggests that structural modifications can optimize therapeutic efficacy .
  • Cyclin Kinase Inhibition : Another study demonstrated that compounds with a similar scaffold not only inhibited cancer cell growth but also induced apoptosis in HCT-116 cells through cell cycle arrest .

Comparison with Similar Compounds

Structural and Electronic Differences

Core Heterocyclic Systems :

  • Tetrazolo[1,5-c]pyrimidines (e.g., 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine): Contain a tetrazole ring (four nitrogens) fused to pyrimidine. This structure allows for unique tautomerism and hydrogen-bonding capabilities .
  • Triazolo[1,5-c]pyrimidines (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine): Feature a triazole ring (three nitrogens), leading to distinct electronic properties. These compounds often exhibit higher melting points and downfield NMR shifts for protons near electron-withdrawing groups compared to their [4,3-c] isomers .
  • Pyrazolo[1,5-a]pyrimidines (e.g., 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine): Possess a pyrazole ring fused to pyrimidine, with substituents influencing logP and solubility. For instance, the methoxy group in 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine enhances polarity compared to methyl groups .

Substituent Effects :

  • Methyl groups (e.g., 5,8-dimethyl substitution) enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Physicochemical Properties

Property 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
Molecular Weight ~235 g/mol (estimated) 209.6 g/mol Varies (e.g., 417.25 g/mol for C18H14Cl2N6O2)
logP Moderate (~2.5, estimated) 1.7 (calculated) ~1.5–3.0 (depends on substituents)
Hydrogen Bond Acceptors 5 3 4–6
Tautomerism Azide-tetrazole equilibrium in solution None reported Stable triazolo form

Q & A

Basic: What synthetic methodologies are effective for preparing 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine?

Answer:
The synthesis typically involves oxidative cyclization followed by Dimroth rearrangement . A validated approach includes:

Hydrazone formation : React pyrimidine precursors (e.g., 6-chloro-4-pyrimidinylhydrazones) with aldehydes under mild conditions.

Oxidative cyclization : Treat the hydrazone intermediate with iodobenzene diacetate (IBD) in dichloromethane to form [1,2,4]triazolo[4,3-c]pyrimidine derivatives.

Dimroth rearrangement : Heat or maintain the intermediate in aqueous buffer (pH 1–13) to isomerize the triazole ring, yielding the [1,5-c] regioisomer.

  • Key parameters : Temperature control (25–40°C), solvent polarity, and pH adjustments to optimize yields (moderate to high, 60–85%) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Assign methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.5 ppm) on the pyrimidine and tetrazole rings. Aromatic protons appear between δ 7.0–8.5 ppm .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) for purity assessment (>95%) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 237.0984 for C₈H₁₀N₆O) .

Advanced: How do substituents at the 5- and 8-positions modulate adenosine receptor (AR) affinity?

Answer:

  • Position 8 : Introduction of benzylic esters/amides enhances A3AR selectivity. For example, a 4-ethylbenzyl ester at C8 achieves hA3AR Ki = 1.21 nM, with >100-fold selectivity over A1/A2A subtypes .
  • Position 5 : Methyl or ethylamino groups improve binding kinetics. Ethylamino at C5 reduces A2A off-target effects (hA2A/hA3 = 15 vs. 25 for methylamino) .
  • Methodology :
    • Radioligand binding assays (³H-CCPA for A1, ³H-ZM241385 for A2A/A3).
    • Docking studies (e.g., AutoDock Vina) align the tetrazole core with AR transmembrane helices, mimicking ZM-241385 binding .

Advanced: How can discrepancies in reported biological activity be resolved?

Answer:
Contradictions often arise from:

Regioisomer impurities : Incomplete Dimroth rearrangement generates [4,3-c] vs. [1,5-c] isomers. Use HPLC-MS to confirm regiochemical purity .

Assay variability : Standardize AR subtype protocols (e.g., CHO-K1 cells vs. HEK293T) and ligand concentrations .

Solubility effects : Optimize DMSO concentrations (<0.1%) to prevent aggregation artifacts .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particulates.
  • Waste disposal : Segregate organic waste (e.g., dichloromethane) and incinerate via certified facilities .

Advanced: What computational strategies predict SAR for tetrazolo[1,5-c]pyrimidine derivatives?

Answer:

  • Molecular docking : Align ligands in AR homology models (e.g., PDB: 5G53 for A2A). Prioritize derivatives with hydrogen bonds to Glu169 (A3AR) or π-π stacking with Phe168 .
  • QSAR models : Use Hammett σ values for substituents at C5/C8 to correlate electronic effects with log(Ki) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM) .

Basic: What are the key challenges in scaling up synthesis?

Answer:

  • Rearrangement kinetics : Slow Dimroth rates at >10 g scale require extended reaction times (48–72 hrs) or catalytic acid (e.g., HCl, 0.1 M) .
  • Purification : Column chromatography is inefficient; switch to recrystallization (ethanol/water) or pH-selective extraction .

Advanced: How is this compound functionalized for target engagement studies?

Answer:

  • Sulfonamide coupling : React 2-amino derivatives with sulfonyl chlorides (e.g., 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride) in 3-picoline/DMSO at 40°C (yields 75–86%) .
  • Click chemistry : Introduce azide handles at C7 for CuAAC with alkynes, enabling bioconjugation .

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